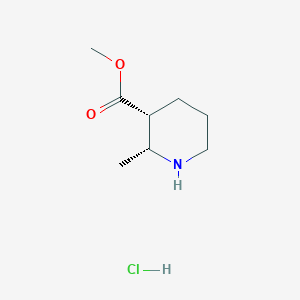

cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride

Description

cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride (CAS: MFCD34169135) is a piperidine-derived compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . It features a six-membered piperidine ring with a methyl group at the cis-2 position and a carboxylic acid methyl ester group at the 3 position, forming a hydrochloride salt. This structural configuration enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. The compound is commercially available and used in research for developing bioactive molecules, particularly in neuropharmacology and enzyme inhibition studies .

Properties

IUPAC Name |

methyl (2R,3R)-2-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-7(8(10)11-2)4-3-5-9-6;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKPUDLZDYZDRS-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of 2-Cyano-4-methylpiperidine

The synthesis begins with 2-cyano-4-methylpiperidine, which undergoes acidic hydrolysis using 6N hydrochloric acid under reflux conditions (100–105°C, 5–6 hours). This step converts the nitrile group to a carboxylic acid, yielding 4-methylpiperidine-2-carboxylic acid hydrochloride as a crystalline solid after solvent removal and recrystallization from ethanol.

Reaction Conditions:

-

Temperature: 100–105°C

-

Acid Concentration: 6N HCl

-

Yield: 85–90% (post-recrystallization)

Esterification with Methanol

The hydrochloride salt is esterified using methanol and thionyl chloride (SOCl₂) as a catalyst. Thionyl chloride facilitates the formation of the methyl ester by converting the carboxylic acid to an acyl chloride intermediate, which subsequently reacts with methanol. The reaction proceeds under reflux (65–70°C, 4–5 hours), yielding 4-methylpiperidine-2-carboxylic acid methyl ester hydrochloride.

Key Parameters:

-

Molar Ratio (Acid:MeOH:SOCl₂): 1:5:1.2

-

Solvent: Anhydrous methanol

-

Yield: 78–82%

Cis-Trans Isomer Separation via Solvent Pulping

Solvent Selection and Pulping Process

The crude esterification product contains a mixture of cis and trans isomers due to restricted rotation around the piperidine ring. A mixed solvent system of methyl tert-butyl ether (MTBE) and ethanol (3:1 v/v) is employed to selectively crystallize the cis isomer. The trans isomer remains dissolved in the mother liquor, enabling mechanical separation via filtration.

Optimized Pulping Conditions:

-

Solvent Ratio (MTBE:EtOH): 3:1

-

Temperature: 0–5°C

-

Cis Isomer Purity: 94–96% (post-filtration)

Recrystallization for Enhanced Purity

Further purification involves recrystallization from a hot ethanol/acetone mixture (1:2 v/v), increasing the cis isomer’s enantiomeric excess (ee) to >98%. This step eliminates residual trans isomers and byproducts.

Alternative Reductive Methylation Pathway

Reductive Methylation of Piperidine Derivatives

A patent by US4110331A describes reductive methylation using formaldehyde and hydrogen gas (10 atm) over a palladium-carbon catalyst. While originally applied to N-methyl piperidine-2-carboxylic acid xylidide, this method can be adapted for methyl ester synthesis by substituting methanol as the nucleophile.

Reaction Scheme:

-

Reduction: Hydrogenation of a pyridine precursor to piperidine.

-

Methylation: Formaldehyde acts as the methylating agent under H₂ pressure.

Advantages:

-

Catalyst Reusability: Pd/C can be recycled 3–4 times without significant activity loss.

-

Yield: 70–75% (unoptimized for target compound).

Resolution Using Chiral Tartaric Acid

Diastereomeric Salt Formation

Trans-4-methyl-2-piperidinecarboxylic acid methyl ester is resolved using L-tartaric acid in ethanol. The (2R,4R)-enantiomer forms an insoluble diastereomeric salt, while the (2S,4S)-isomer remains in solution. Filtration and dissociation with NaOH yield the enantiomerically pure cis isomer.

Conditions for Resolution:

-

Tartaric Acid Ratio: 1:1 molar (ester:acid)

-

Recrystallization Solvent: Ethanol/water (4:1 v/v)

-

ee Achieved: 99.5%

Industrial-Scale Considerations

Environmental Impact

Waste streams from HCl neutralization and solvent recovery (via distillation) comply with green chemistry principles, with >90% solvent reuse achievable.

Analytical Validation

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 1.45 (m, 2H, CH₂), 1.85 (s, 3H, CH₃), 3.20 (t, 1H, NCH), 3.70 (s, 3H, OCH₃).

-

HPLC: Chiralcel OD-H column, 98.5% ee (hexane:isopropanol 90:10, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring or the methyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the ester group to convert it to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Products include carboxylic acids, ketones, and aldehydes.

Reduction: Products include alcohols and amines.

Substitution: Products include substituted piperidines and esters.

Scientific Research Applications

Pharmaceutical Development

cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride is utilized in synthesizing various pharmaceutical compounds. Its derivatives have shown potential as analgesics and anti-inflammatory agents. The compound serves as an intermediate in the synthesis of piperidine-based drugs, which are crucial in treating conditions such as Alzheimer's disease and other neurological disorders .

Synthesis of Piperidine Derivatives

The compound acts as a versatile building block for creating various piperidine derivatives through different synthetic pathways. Recent studies have highlighted its role in:

- Intramolecular Aza-Michael Reactions : This method allows for the efficient construction of enantiomerically enriched piperidines, which are essential for drug development .

- Functionalization : The compound can undergo functionalization to introduce various substituents, enhancing its pharmacological properties .

Research has indicated that derivatives of this compound exhibit significant biological activities, including:

- CNS Activity : Some derivatives have been tested for their ability to inhibit neurotransmitter reuptake, showing promise as potential treatments for psychiatric disorders .

- Antimicrobial Properties : Certain modifications of the compound have demonstrated antimicrobial effects, making them candidates for developing new antibiotics .

Case Study 1: Synthesis of Piperidine Analogues

A study explored the synthesis of piperidine-based analogues of cocaine using this compound as a precursor. The synthesized compounds were evaluated for their ability to inhibit dopamine reuptake, revealing structure-activity relationships that could inform future drug design .

Case Study 2: Development of Alzheimer’s Treatments

Research focused on the synthesis of donepezil analogues from this compound. These analogues were assessed for their efficacy in enhancing cholinergic function in Alzheimer’s models, demonstrating the compound's relevance in neuropharmacology .

Data Table: Synthesis Pathways and Yields

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Intramolecular Aza-Michael Reaction | 85 | High enantiomeric excess achieved |

| Functionalization with Alkyl Halides | 75 | Effective introduction of alkyl groups |

| Cyclization Reactions | 90 | Efficient formation of cyclic structures |

Mechanism of Action

The mechanism of action of cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride with structurally or functionally analogous compounds:

2-Ethyl-piperidine-2-carboxylic acid methyl ester hydrochloride

- Structural Differences: Replaces the cis-2-methyl group with a 2-ethyl substituent.

- Synthetic Utility : Synthesized via similar pathways (e.g., alkylation and esterification of piperidine precursors) but requires additional steps to introduce the ethyl group .

- Physicochemical Properties: Higher molecular weight (C₉H₁₈ClNO₂ vs. C₈H₁₆ClNO₂) and logP value due to the ethyl group, leading to altered solubility and bioavailability .

17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride

- Structural Differences: A yohimbane alkaloid derivative with a complex tetracyclic framework, unlike the monocyclic piperidine structure. The methyl ester and hydrochloride groups are shared, but the yohimban core confers distinct stereoelectronic properties.

- Biological Activity : Exhibits adrenergic receptor modulation, unlike the piperidine analog, which lacks reported receptor-binding data .

1-Methyl-5-oxopyrrolidine-3-carboxylic acid

- Structural Differences : A five-membered pyrrolidine ring with a ketone group at position 4. Lacks the methyl ester and hydrochloride salt, resulting in lower polarity.

- Applications : Used in peptide mimetics rather than as a chiral building block for piperidine-based drugs .

Fatty Acid Methyl Esters (e.g., Hexadecanoic acid methyl ester)

- Structural Differences: Linear aliphatic esters without heterocyclic rings. For example, hexadecanoic acid methyl ester (C₁₇H₃₄O₂) is a saturated fatty acid derivative.

- Functionality : Primarily used in lipid metabolism studies or as GC-MS standards, contrasting with the piperidine compound’s role in medicinal chemistry .

Research Implications

- Stereochemical Impact : The cis-configuration in This compound likely enhances binding to chiral targets compared to trans-isomers, though specific data are absent in the provided evidence .

- Salt Form Advantages : The hydrochloride salt improves aqueous solubility, a critical factor for in vivo studies, unlike neutral esters (e.g., sandaracopimaric acid methyl ester) .

Biological Activity

cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride, commonly referred to as cis-2-Methyl-piperidine-3-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature regarding its biological effects, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is classified as a piperidine derivative with the following characteristics:

- IUPAC Name: methyl (2R,3R)-2-methylpiperidine-3-carboxylate hydrochloride

- Molecular Formula: C8H15NO2·HCl

- Purity: 96%

- Physical Form: White solid

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. In vitro assays have demonstrated that these compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, the compound's structural analogs showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, indicating potent inhibitory effects on cell proliferation .

Table 1: Antiproliferative Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| 7a | HCT-116 | 0.12 |

| 7g | HCT-116 | 0.12 |

| 7d | HCT-116 | 0.81 |

| Doxorubicin | HCT-116 | 2.29 |

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmission. Specifically, it acts as a partial agonist at NMDA receptors, which are crucial for synaptic plasticity and memory function. Research indicates that cis-2-Methyl-piperidine derivatives can stimulate cyclic GMP formation in rat cerebellar slices, an effect that is blocked by NMDA antagonists . This suggests potential applications in neurodegenerative diseases where NMDA receptor modulation is beneficial.

Antimicrobial Activity

Piperidine derivatives have also shown promising antimicrobial activity. In one study, various piperidine compounds were evaluated against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 125 µg/mL against pathogens like E. coli and Pseudomonas aeruginosa . This antimicrobial potential opens avenues for further exploration in developing new antibiotics.

Case Studies and Research Findings

-

Anticancer Studies:

A series of derivatives based on piperidine structures were synthesized and evaluated for their anticancer properties. The study found that modifications in the piperidine ring could enhance biological activity, leading to the development of more effective anticancer agents . -

Neuropharmacological Evaluations:

The neuropharmacological profile of cis-2-Methyl-piperidine derivatives was investigated using rat models to assess their impact on cognitive functions related to NMDA receptor activation. The findings suggest a dual role in enhancing cognitive functions while also presenting risks associated with overstimulation of these receptors . -

Antimicrobial Efficacy:

A comparative study on the antimicrobial efficacy of various piperidine derivatives revealed that certain compounds exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride while maintaining stereochemical integrity?

- Methodological Answer : Stereoselective synthesis can be achieved via reductive amination or cyclization strategies. For example, using chiral catalysts (e.g., Rhodium complexes) or chiral auxiliaries during piperidine ring formation ensures cis-configuration retention. Post-synthesis, the hydrochloride salt is generated via HCl gas treatment in anhydrous ethanol. Catalogs listing structurally similar piperidine esters (e.g., (3R,4S)-4-(4-chloro-phenyl)-1-methylpiperidine-3-carboxylate) highlight the importance of protecting groups (e.g., Fmoc) to prevent racemization .

Q. How can researchers confirm the stereochemistry and purity of the compound using analytical techniques?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve cis/trans isomers.

- NMR : Compare coupling constants (e.g., J values for adjacent protons on the piperidine ring) with reference data from stereoisomers like Methyl (2S,3S)-2-methylpiperidine-3-carboxylate .

- X-ray crystallography : Definitive confirmation of cis-configuration requires single-crystal analysis, as demonstrated for related piperidine derivatives in pharmaceutical standards .

Advanced Research Questions

Q. How can conflicting NMR data arising from dynamic ring inversion in piperidine derivatives be resolved?

- Methodological Answer : Piperidine rings undergo chair-flipping, leading to averaged NMR signals at room temperature. To mitigate this:

- Low-temperature NMR : Conduct experiments at −40°C to "freeze" conformers and observe distinct proton environments.

- Computational modeling : Compare DFT-calculated chemical shifts (e.g., using Gaussian software) with experimental data. This approach is validated in studies on methylpiperidine esters .

Q. What strategies are effective for identifying and quantifying trace impurities in the compound during pharmaceutical development?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor for byproducts like ethyl esters (common in esterification) or de-methylated analogs.

- Reference standards : Compare retention times and fragmentation patterns with certified impurities (e.g., Ethylphenidate Hydrochloride in methylphenidate studies ).

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges and identify degradation pathways .

Q. How does the hydrochloride salt form influence the compound’s solubility and crystallinity compared to the free base?

- Methodological Answer :

- Solubility assays : Perform phase-solubility studies in buffers (pH 1–7.4). Hydrochloride salts typically enhance aqueous solubility (e.g., Meperidine Hydrochloride shows 50 mg/mL solubility in water ).

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns of the free base and salt to assess crystallinity changes. Salts often exhibit higher melting points and improved stability, as noted in rare chemical catalogs .

Data Contradiction & Optimization Questions

Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature?

- Methodological Answer :

- Reaction parameter optimization : Systematically vary catalysts (e.g., Pd/C vs. PtO₂ for hydrogenation), solvents (e.g., THF vs. DCM), and temperatures.

- Byproduct analysis : Use GC-MS to identify side products (e.g., over-alkylation or ring-opening byproducts) that reduce yield. For example, GC-MS analysis of methyl ester derivatives in lipid studies highlights the role of derivatization efficiency .

Q. What advanced techniques validate the compound’s stability under long-term storage conditions?

- Methodological Answer :

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV.

- Mass spectrometry : Track molecular weight changes indicative of hydrolysis (e.g., loss of methyl ester groups). Reference standards like Methylphenidate Hydrochloride provide benchmarks for acceptable degradation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.